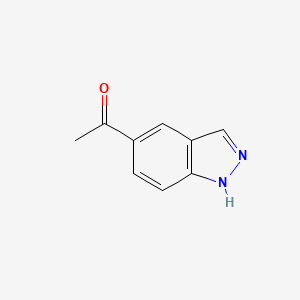

1-(1H-Indazol-5-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-2-3-9-8(4-7)5-10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLOAPVBIBQLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653460 | |

| Record name | 1-(1H-Indazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001906-63-3 | |

| Record name | 1-(1H-Indazol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001906-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to the 1-(1H-Indazol-5-yl)ethanone Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(1H-Indazol-5-yl)ethanone

Executive Summary: this compound is a key heterocyclic building block centered on the indazole scaffold, a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, including its structure, synthesis, and reactivity. Detailed protocols for its synthesis and characterization are presented, aimed at researchers and professionals in drug discovery and organic synthesis. The document highlights the molecule's potential as a versatile intermediate for developing novel therapeutic agents, grounded in the established biological significance of the indazole core.

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Marketed drugs such as the antiemetic Granisetron and the kinase inhibitor Pazopanib feature the indazole core, underscoring its therapeutic relevance.[2]

This compound (also known as 5-Acetyl-1H-indazole) serves as a crucial intermediate, providing a reactive handle for the synthesis of more complex, biologically active molecules.[3] The presence of the acetyl group at the C5 position and the reactive N-H proton of the pyrazole ring allows for diverse derivatization, making it a valuable starting material for creating libraries of novel compounds for drug screening and development.

Physicochemical and Structural Properties

This compound is typically supplied as a solid with a purity of 97% or higher.[3] Its core structural and chemical identifiers are summarized in the table below. While specific experimental data for melting point and boiling point are not consistently published, data for related isomers such as 1-(1H-indazol-6-yl)ethanone (Boiling Point: 348.8 °C at 760 mmHg) provide a reasonable estimate of its thermal properties.[4]

| Property | Value | Reference(s) |

| CAS Number | 1001906-63-3 | [3][5] |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.18 g/mol | |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Acetyl-1H-indazole, 1-(1H-Indazol-5-yl)ethan-1-one | |

| Appearance | Solid | [3] |

| Storage | Room Temperature or 2-8°C | [3] |

| InChI Key | WYLOAPVBIBQLJT-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The synthesis of this compound is not commonly detailed in direct literature; however, a robust and scalable route can be designed based on established methods for indazole formation, such as the Jacobson-Huber reaction.[4] This pathway involves the intramolecular cyclization of an N-nitroso-N-acetyl-o-toluidine derivative. The logical precursor for the target molecule is 4-amino-3-methylacetophenone.

Proposed Synthetic Workflow

The synthesis proceeds via a three-step sequence: N-acetylation of the starting aniline, followed by N-nitrosation, and finally, base- or heat-induced cyclization to form the indazole ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-amino-3-methylacetophenone.

Materials:

-

4-amino-3-methylacetophenone

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or an appropriate base

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Step 1: N-Acetylation of 4-Amino-3-methylacetophenone

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-methylacetophenone (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10°C. Causality: This exothermic reaction is controlled at low temperature to prevent side reactions. Acetic anhydride is the acetylating agent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis confirms the consumption of the starting material.

-

Pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: N-Nitrosation

-

Suspend the dried N-acetyl intermediate in a mixture of concentrated HCl and water at 0-5°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C. Causality: The in-situ formation of nitrous acid (HONO) from NaNO₂ and HCl is temperature-sensitive. Low temperature prevents its decomposition and minimizes side reactions.

-

Stir the resulting slurry at 0-5°C for 1-2 hours. The formation of the yellow N-nitroso intermediate indicates reaction progression.

Step 3: Cyclization to this compound

-

Carefully add a base (e.g., aqueous NaOH) to the reaction mixture to neutralize the acid and induce cyclization. Alternatively, the isolated N-nitroso intermediate can be dissolved in an inert solvent like benzene or toluene and heated to reflux.[4] Causality: The base removes a proton, initiating an intramolecular cyclization cascade that eliminates water and forms the stable aromatic indazole ring.

-

After cyclization is complete (monitored by TLC), extract the product into an organic solvent such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel. Trustworthiness: This final step is critical to remove impurities and unreacted starting materials, ensuring the high purity required for subsequent applications.

Chemical Reactivity and Derivatization

This compound possesses three primary sites for chemical modification, making it a highly versatile intermediate.

Caption: Key reactivity sites on the this compound molecule.

-

N1-H of the Pyrazole Ring: The proton on the N1 nitrogen is acidic and can be removed by a base. The resulting indazolide anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation to furnish N1-substituted indazoles.[6] This is a common strategy for modulating the pharmacokinetic properties of indazole-based drug candidates.

-

Acetyl Group (Carbonyl): The ketone functionality is a versatile handle for a wide range of transformations. It can undergo:

-

Reduction: To form the corresponding alcohol using reagents like sodium borohydride (NaBH₄).

-

Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.

-

Condensation: With aldehydes (Claisen-Schmidt) or other carbonyl compounds to build larger molecular frameworks.

-

Conversion to other functional groups: Such as oximes, hydrazones, or amines via reductive amination.

-

-

Benzene Ring: The benzene portion of the indazole is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The regiochemical outcome is directed by the activating, ortho,para-directing nature of the fused pyrazole ring and the deactivating, meta-directing acetyl group. The most likely positions for substitution are C4 and C7.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) around δ 2.6 ppm. The aromatic protons on the indazole ring will appear as a set of doublets and doublet of doublets in the δ 7.5-8.5 ppm region. The broad singlet for the N-H proton will appear further downfield (δ > 10 ppm).[7]

-

¹³C NMR: The spectrum should display 9 distinct signals corresponding to the nine carbon atoms. Key expected signals include the carbonyl carbon (C=O) around δ 197 ppm, the methyl carbon (CH₃) near δ 27 ppm, and the aromatic carbons between δ 110-140 ppm.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch around 1670-1680 cm⁻¹ and a broad absorption for the N-H stretch above 3100 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) corresponding to the molecular weight (160.18 g/mol ) will be observed.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Applications in Research and Drug Discovery

This compound is not an end-product but a valuable starting material for the synthesis of high-value compounds, particularly in oncology and inflammation research. Its utility stems from its role as a scaffold that can be elaborated into potent enzyme inhibitors or receptor modulators. The acetyl group can be a key binding element or a precursor to one, while the indazole core often mimics other heterocycles like indole, interacting with biological targets.[2] Its derivatives are frequently investigated as kinase inhibitors, PARP inhibitors, and modulators of other cell signaling pathways.[1]

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 1-(1H-Indazol-5-yl)ethanone

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide provides an in-depth, multi-technique workflow for the unambiguous structural elucidation of 1-(1H-Indazol-5-yl)ethanone, a key intermediate in the synthesis of various therapeutic agents. We will move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques, the interpretation of spectral data, and the integration of orthogonal methods to build a self-validating structural hypothesis. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for compound characterization.

The Strategic Approach to Structure Elucidation

The confirmation of a chemical structure is not a linear process but an iterative cycle of hypothesis, experimentation, and data integration. Our strategy for this compound relies on a tiered approach, beginning with foundational techniques that confirm mass and functional groups, and progressing to high-resolution methods that map the precise atomic connectivity. Each step provides a piece of the puzzle, and the congruence of data across all techniques provides the ultimate validation.

Caption: Overall strategy for structural elucidation.

Foundational Analysis: Mass and Functional Groups

Before delving into complex connectivity, we must confirm the fundamental properties of the synthesized compound: its molecular weight and the presence of key functional groups.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first point of experimental validation. Its primary role is to confirm the molecular weight of the target compound, providing immediate feedback on the success of the synthesis. High-resolution mass spectrometry (HRMS) further allows for the determination of the elemental composition, which is critical for distinguishing between isobaric compounds.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The TOF analyzer provides high mass accuracy.

-

Analysis: Identify the protonated molecular ion peak [M+H]⁺ and compare its exact measured mass to the theoretical mass calculated from the molecular formula (C₉H₈N₂O).

Data Presentation: Expected MS Data

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₉H₈N₂O | Based on the hypothesized structure. |

| Theoretical Mass | 160.0637 g/mol | Calculated monoisotopic mass. |

| Observed [M+H]⁺ | ~161.0710 m/z | The molecule is expected to readily accept a proton on one of the nitrogen atoms. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[2] For this compound, we expect to see characteristic signals for the N-H bond of the indazole ring, the C=O of the ketone, and the aromatic C=C and C-H bonds.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Mix ~1-2 mg of the finely ground sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Pellet Formation: Press the mixture in a die under high pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[3] A background spectrum of a pure KBr pellet should be collected first.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

|---|---|---|---|

| 3300 - 3100 | N-H (Indazole) | Stretching | Broad to medium peak. |

| 3100 - 3000 | Aromatic C-H | Stretching | Weak to medium peaks. |

| ~1670 | C=O (Aryl Ketone) | Stretching | Strong, sharp peak.[4] |

| 1620 - 1450 | Aromatic C=C | Stretching | Multiple medium to strong peaks. |

| ~1360 | C-CH₃ (Acetyl) | Bending | Medium peak. |

High-Resolution Analysis: Mapping the Atomic Framework via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the complete carbon-hydrogen framework and determine the connectivity of atoms.

Caption: Logical workflow for NMR data interpretation.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is a good choice as it will solubilize the compound and leave the N-H proton observable.[5]

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C, COSY, HSQC, and HMBC experiments are used.[6]

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.5 ppm for ¹³C).[7]

Predicted NMR Data & Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR data. The rationale for these predictions is based on established chemical shift theory and data from analogous indazole structures.[7][8]

Data Presentation: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Rationale |

| N-H | ~13.3 | broad singlet | - | - | Typical for indazole N-H in DMSO; deshielded. |

| H-3 | ~8.2 | singlet | - | ~135.0 | Deshielded proton on the pyrazole ring. |

| H-4 | ~8.1 | doublet | ~1.0 | ~122.0 | Aromatic proton ortho to the acetyl group, showing a small meta-coupling to H-6. |

| H-6 | ~7.8 | dd | ~8.7, 1.0 | ~125.0 | Aromatic proton ortho to H-7 and meta to H-4. |

| H-7 | ~7.6 | doublet | ~8.7 | ~111.0 | Aromatic proton ortho to the pyrazole ring fusion. |

| C-3a | - | - | - | ~123.0 | Bridgehead carbon. |

| C-5 | - | - | - | ~130.0 | Carbon bearing the acetyl group; deshielded. |

| C-7a | - | - | - | ~140.0 | Bridgehead carbon adjacent to N1. |

| -COCH₃ | ~2.6 | singlet | - | ~27.0 | Methyl protons adjacent to a carbonyl group. |

| -C OCH₃ | - | - | - | ~197.0 | Carbonyl carbon; highly deshielded. |

Trustworthiness through 2D NMR: While 1D NMR provides the basic list of ingredients, 2D NMR confirms how they are connected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct correlations between each proton and the carbon it is attached to (e.g., H-3 with C-3, H-4 with C-4, etc., and the methyl protons with the methyl carbon). This validates the assignments made in the table.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall structure. We would expect to see the following crucial long-range (2-3 bond) correlations:

-

Methyl Protons (~2.6 ppm): A strong correlation to the carbonyl carbon (~197.0 ppm) and a critical correlation to C-5 (~130.0 ppm), proving the attachment point of the acetyl group.

-

H-4 (~8.1 ppm): Correlations to C-5 , C-6 , and the bridgehead carbon C-7a .

-

H-3 (~8.2 ppm): Correlations to the bridgehead carbons C-3a and C-7a , confirming the indazole ring structure.

-

The Gold Standard: Single-Crystal X-Ray Crystallography

Expertise & Rationale: When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[9] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with very high precision.[10][11] While powerful, its primary prerequisite—the growth of high-quality single crystals—can be a significant experimental challenge.[9]

Experimental Protocol: X-Ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often a trial-and-error process involving techniques like slow evaporation from a saturated solution, vapor diffusion, or solvent layering. A range of solvents should be screened.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[12]

-

Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is solved using computational methods to generate an initial electron density map. This model is then refined against the experimental data until the calculated and observed diffraction patterns converge.[9] The final output is a detailed model of the molecule's structure in the crystal lattice.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of this compound is a case study in modern chemical analysis. No single technique is sufficient. The process begins with Mass Spectrometry to confirm the molecular formula, followed by FTIR to identify key functional groups. A comprehensive suite of 1D and 2D NMR experiments then maps the intricate atomic connectivity, providing a robust structural hypothesis. Finally, where absolute proof is required, single-crystal X-ray crystallography offers the definitive answer. The power of this integrated workflow lies in its self-validating nature: the molecular formula from MS must be consistent with the functional groups seen in IR and the detailed map provided by NMR. When the data from these orthogonal techniques converge, the proposed structure can be considered confirmed with the highest degree of scientific confidence.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. benchchem.com [benchchem.com]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(1H-Indazol-5-yl)ethanone (CAS: 1001906-63-3): A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(1H-Indazol-5-yl)ethanone, CAS number 1001906-63-3, a heterocyclic ketone of significant interest to the pharmaceutical and chemical research sectors. By virtue of its core indazole scaffold—a privileged structure in medicinal chemistry—and a synthetically versatile acetyl functional group, this compound serves as a critical intermediate for the development of novel therapeutic agents. This document details its physicochemical properties, safety protocols, plausible synthetic strategies, and a predictive analysis of its spectroscopic profile. Furthermore, it explores the compound's reactivity and its potential applications as a foundational building block in the synthesis of diverse, biologically active molecules, offering valuable insights for researchers, chemists, and professionals in drug development.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of potent biological activities.[1][3] The structural rigidity of the indazole core, combined with its capacity for hydrogen bonding and diverse substitution patterns, allows for precise molecular interactions with various biological targets.

Indazole derivatives have been successfully developed into drugs with activities including anti-tumor, anti-inflammatory, anti-bacterial, and anti-hypertensive properties.[3][4] Prominent examples include:

-

Niraparib: A PARP inhibitor used in cancer therapy.[5]

-

Pazopanib: A tyrosine kinase inhibitor for treating renal cell carcinoma.[5]

-

Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[5][6]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[2]

This compound emerges as a particularly valuable derivative. The acetyl group at the 5-position provides a reactive handle for extensive chemical modification, positioning this molecule as a strategic starting material for constructing libraries of novel, pharmacologically active indazole-based compounds.

Diagram 1: Tautomeric Forms of the Indazole Nucleus

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

1-(1H-Indazol-5-yl)ethanone molecular weight

A Technical Guide to the Molecular Weight of 1-(1H-Indazol-5-yl)ethanone: From Theoretical Calculation to Practical Application in Drug Discovery

Abstract

Molecular weight is a foundational physicochemical property that governs the behavior of a chemical entity from the synthesis flask to its ultimate biological target. This technical guide provides an in-depth examination of the molecular weight of this compound, a heterocyclic ketone of significant interest as a building block in medicinal chemistry. We will dissect the theoretical calculation of its molecular weight, detail the definitive experimental verification using high-resolution mass spectrometry, and contextualize its importance within the framework of drug discovery, particularly concerning ADME properties and established principles like Lipinski's Rule of Five. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering both fundamental knowledge and actionable experimental protocols.

Introduction to this compound

This compound is a bicyclic aromatic compound featuring an indazole core functionalized with an acetyl group. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. As an intermediate, this compound provides a versatile chemical handle for elaboration into more complex molecules, making a thorough understanding of its fundamental properties, such as molecular weight, essential for its effective use in synthesis and drug design. Precise knowledge of molecular weight is critical for stoichiometric calculations, structural elucidation, and assessing the "drug-likeness" of its derivatives.

Core Physicochemical Properties

A precise understanding of a compound's identity begins with its fundamental properties. For this compound, these are summarized below. The molecular weight, the central focus of this guide, is presented as both an average value (using isotopic natural abundance) and a monoisotopic mass (using the mass of the most abundant isotopes), which is crucial for high-resolution mass spectrometry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [1][2] |

| Average Molecular Weight | 160.18 g/mol | [1][3] |

| Monoisotopic Mass | 160.0637 Da | [4] |

| CAS Number | 1001906-63-3 | [1][3] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid | [3] |

Determination and Verification of Molecular Weight

The molecular weight of a compound is determined through both theoretical calculation and experimental verification. Both methods are indispensable for confirming the identity and purity of a synthesized or procured sample.

Theoretical Calculation

The molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula (C₉H₈N₂O).[5] Using the average atomic weights from the periodic table:

-

Carbon (C): 9 × 12.011 u = 108.099 u

-

Hydrogen (H): 8 × 1.008 u = 8.064 u

-

Nitrogen (N): 2 × 14.007 u = 28.014 u

-

Oxygen (O): 1 × 15.999 u = 15.999 u

-

Total Average Molecular Weight: 108.099 + 8.064 + 28.014 + 15.999 = 160.176 g/mol

For high-resolution mass spectrometry, the monoisotopic mass is calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).[6]

-

¹²C: 9 × 12.000000 u = 108.000000 u

-

¹H: 8 × 1.007825 u = 8.062600 u

-

¹⁴N: 2 × 14.003074 u = 28.006148 u

-

¹⁶O: 1 × 15.994915 u = 15.994915 u

-

Total Monoisotopic Mass: 108.000000 + 8.062600 + 28.006148 + 15.994915 = 160.063663 Da

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the definitive technique for experimentally determining the molecular weight of an organic compound.[7] It measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z to several decimal places, allowing for the confirmation of the elemental composition.

Fig 1. HRMS workflow for identity confirmation.

-

System Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., sodium formate or a commercial tuning mix) to ensure high mass accuracy.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid facilitates protonation in positive ion mode.

-

-

Ionization: Introduce the sample into the ESI source. In positive ion mode, the molecule is expected to readily protonate at one of the basic nitrogen atoms of the indazole ring.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis:

-

The primary ion of interest is the protonated molecule, [M+H]⁺.

-

Theoretical [M+H]⁺ m/z: 160.0637 (Monoisotopic Mass) + 1.0078 (Mass of H⁺) = 161.0715 Da .

-

Locate the peak in the spectrum corresponding to this m/z value.

-

Calculate the mass error in parts per million (ppm):

-

ppm Error = [ ( |Experimental m/z - Theoretical m/z| ) / (Theoretical m/z) ] × 10⁶

-

-

Causality: A mass error of less than 5 ppm provides high confidence in the assigned elemental composition (C₉H₉N₂O⁺), thereby verifying the molecular weight and identity of the compound.

-

The Role of Molecular Weight in Drug Discovery

Molecular weight is not merely an identifying feature; it is a critical parameter in drug design that profoundly influences a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[8][9]

Lipinski's Rule of Five and Drug-Likeness

One of the most influential guidelines in oral drug development is Lipinski's Rule of Five.[8] This rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

A molecular weight under 500 daltons ( g/mol ).

-

An octanol-water partition coefficient (log P) not greater than 5.

With a molecular weight of 160.18 g/mol , this compound is well within the "drug-like" space defined by Lipinski's rule.[8][10] This makes it an excellent starting point or scaffold for medicinal chemistry programs, as significant structural modifications and additions can be made before the 500 Da threshold is approached.

Fig 2. Assessment of drug-likeness based on MW.

Impact on Pharmacokinetics

-

Solubility and Permeability: Generally, as molecular weight increases, aqueous solubility tends to decrease while membrane permeability can become hindered.[10] Starting with a low molecular weight scaffold allows chemists more latitude to add functional groups that modulate solubility and potency without incurring a significant penalty in size.

-

Metabolism and Clearance: Larger molecules may present more sites for metabolic enzymes (e.g., Cytochrome P450s) and are often subject to different clearance pathways.[8]

Conclusion

The molecular weight of this compound is definitively established as 160.18 g/mol (average) and 160.0637 Da (monoisotopic). This fundamental property, confirmed through both theoretical calculation and high-resolution mass spectrometry, is the cornerstone of its chemical identity. For the drug discovery scientist, this low molecular weight is a highly advantageous feature, positioning the molecule as an ideal starting point for creating more complex, potent, and selective drug candidates that adhere to established principles of good pharmacokinetic properties. The protocols and concepts outlined in this guide provide a robust framework for the characterization and strategic utilization of this valuable chemical intermediate.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound CAS#: 1001906-63-3 [m.chemicalbook.com]

- 3. This compound | 1001906-63-3 [sigmaaldrich.com]

- 4. 1-(1H-Indazol-1-yl)ethanone | C9H8N2O | CID 275547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How to Find the Molecular Mass of a Compound [thoughtco.com]

- 6. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 9. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

A Comprehensive Technical Guide to 1-(1H-Indazol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and the Emergence of 1-(1H-Indazol-5-yl)ethanone

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This has led to the development of several successful drugs, such as the anti-cancer agents niraparib and pazopanib, which feature the indazole core.

Within this important class of compounds, this compound, also known as 5-acetyl-1H-indazole, emerges as a key synthetic intermediate and a molecule of significant interest for drug discovery programs. Its acetyl group at the 5-position provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides an in-depth technical overview of this compound, covering its synthesis, detailed characterization, and potential applications in modern drug development.

Physicochemical Properties and Identification

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich[5] |

| Synonyms | 5-Acetyl-1H-indazole | CymitQuimica[6] |

| CAS Number | 1001906-63-3 | Sigma-Aldrich[5] |

| Molecular Formula | C₉H₈N₂O | Sigma-Aldrich[5] |

| Molecular Weight | 160.18 g/mol | Sigma-Aldrich[5] |

| Appearance | Solid | Sigma-Aldrich[5] |

| Purity | Typically ≥97% | Sigma-Aldrich[5] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through various synthetic strategies. One of the most direct and widely applicable methods is the Friedel-Crafts acylation of 1H-indazole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the indazole ring. The regioselectivity of the acylation is a critical aspect, with the 5-position being a common site of substitution.

Below is a detailed, self-validating protocol for the synthesis of this compound, designed to ensure reproducibility and high yield.

Experimental Protocol: Friedel-Crafts Acylation of 1H-Indazole

Objective: To synthesize this compound via Friedel-Crafts acylation of 1H-indazole.

Materials:

-

1H-Indazole

-

Acetic anhydride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred suspension. The formation of the acylium ion complex will be observed.

-

Addition of Indazole: Dissolve 1H-indazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl. This should be done in a well-ventilated fume hood as the quenching process is exothermic and releases HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial as aluminum chloride is highly hygroscopic and will be deactivated by water, halting the Friedel-Crafts reaction.

-

Stoichiometry of Lewis Acid: A stoichiometric excess of AlCl₃ is often required because it complexes with both the carbonyl oxygen of the reactant and the product, rendering it catalytically inactive.[6]

-

Controlled Addition at Low Temperature: The initial formation of the acylium ion and the subsequent addition of the indazole at 0 °C are performed to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Aqueous Workup with Acid: The acidic workup is necessary to decompose the aluminum chloride-ketone complex and to remove any unreacted aluminum salts.

-

Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acid in the organic layer.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail the expected spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are predicted based on the analysis of related indazole structures.[7][8][9]

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~10.5 (br s, 1H): This broad singlet corresponds to the N-H proton of the indazole ring.

-

~8.4 (s, 1H): A singlet attributed to the proton at the C4 position of the indazole ring.

-

~8.1 (d, 1H): A doublet for the proton at the C7 position.

-

~7.9 (dd, 1H): A doublet of doublets for the proton at the C6 position.

-

~7.5 (d, 1H): A doublet for the proton at the C3 position.

-

~2.7 (s, 3H): A sharp singlet corresponding to the methyl protons of the acetyl group.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~198.0: Carbonyl carbon of the acetyl group.

-

~140.0 - 120.0: Aromatic carbons of the indazole ring.

-

~27.0: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR (KBr, cm⁻¹):

-

~3200-3000: N-H stretching vibration of the indazole ring.

-

~1670: C=O stretching vibration of the ketone.

-

~1620, 1480: C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₉H₈N₂O [M+H]⁺: 161.0715

-

Found: ~161.0715

Applications in Drug Discovery

The indazole scaffold is a cornerstone in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding pocket of many kinases can be effectively targeted by small molecules, and the indazole ring has been shown to be an excellent bioisostere of the adenine core of ATP.

This compound serves as a valuable starting material for the synthesis of a diverse library of indazole-based compounds for screening against various kinase targets. The acetyl group can be readily transformed into a variety of other functional groups, allowing for the exploration of the chemical space around the indazole core.

Logical Pathway for Drug Development

Caption: Drug development pathway utilizing this compound.

For instance, the ketone of this compound can be reduced to a secondary alcohol, which can then be further functionalized. Alternatively, it can undergo condensation reactions with various amines to form imines, which can be subsequently reduced to secondary amines, providing a point of diversity for library synthesis. These modifications can significantly impact the binding affinity and selectivity of the resulting compounds for their target kinases.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis, coupled with the proven therapeutic potential of the indazole scaffold, makes it an invaluable building block for the development of novel drug candidates. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working in drug discovery and development. The continued exploration of the chemistry of this compound and its derivatives holds great promise for the future of targeted therapies.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

Spectroscopic Data of 1-(1H-Indazol-5-yl)ethanone: A Technical Guide for Researchers

Introduction

1-(1H-Indazol-5-yl)ethanone is a heterocyclic ketone containing the indazole bicyclic system. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, making its derivatives, such as the title compound, of significant interest to researchers in drug discovery and development. The acetyl group at the 5-position of the indazole ring introduces a key functional handle for further synthetic modifications.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. As of the latest literature review, publicly accessible, experimentally verified spectra for this specific compound are limited. Therefore, this guide will focus on the predicted spectroscopic data based on the analysis of structurally related indazole derivatives and fundamental principles of spectroscopic interpretation. The protocols and interpretive guidance provided herein are designed to be a self-validating system for researchers working with this and similar molecules.

Molecular Structure

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Rationale Behind the Experiment

Proton NMR (¹H NMR) is the cornerstone for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. For this compound, ¹H NMR is crucial for confirming the substitution pattern on the indazole ring and the presence of the acetyl group. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives due to its ability to dissolve a wide range of organic compounds and to reveal N-H protons, which might otherwise exchange too rapidly in protic solvents.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

The data should be acquired on a spectrometer operating at a frequency of at least 300 MHz to ensure adequate signal dispersion.

-

The instrument must be properly tuned and the magnetic field shimmed to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire the spectrum at a constant temperature, typically 25 °C.

-

Use a standard pulse sequence for ¹H NMR.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 16 to 64 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks have a positive Lorentzian shape.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Caption: Experimental workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Spectral Data and Interpretation

The expected ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.3 | broad singlet | 1H | N1-H | The acidic proton of the indazole N-H is expected to appear as a broad signal at a downfield chemical shift. |

| ~8.4 | singlet | 1H | H-4 | This proton is ortho to the electron-withdrawing acetyl group and is expected to be the most deshielded aromatic proton. |

| ~8.1 | singlet | 1H | H-3 | The proton at the C3 position of the indazole ring. |

| ~7.8 | doublet | 1H | H-6 | This proton is coupled to H-7. |

| ~7.6 | doublet | 1H | H-7 | This proton is coupled to H-6. |

| ~2.6 | singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are expected to appear as a singlet in the aliphatic region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Rationale Behind the Experiment

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. For this compound, ¹³C NMR is essential to confirm the number of unique carbon atoms and to identify the carbonyl carbon of the acetyl group, which has a characteristic downfield chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

The experiment should be run on a spectrometer with a broadband probe.

-

Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

-

Data Acquisition:

-

A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Similar processing steps as for ¹H NMR are applied (Fourier transformation, phasing, and referencing). The residual solvent peak of DMSO-d₆ at 39.52 ppm is used for referencing.

-

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum of this compound would show 9 distinct signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~196 | C=O | The carbonyl carbon of the ketone is expected at a very downfield chemical shift. |

| ~140 | C-7a | Quaternary carbon of the indazole ring fused to the benzene ring. |

| ~135 | C-3a | Quaternary carbon of the indazole ring. |

| ~133 | C-3 | Carbon at the 3-position of the indazole ring. |

| ~128 | C-5 | Carbon bearing the acetyl group. |

| ~125 | C-6 | Aromatic methine carbon. |

| ~122 | C-4 | Aromatic methine carbon. |

| ~110 | C-7 | Aromatic methine carbon. |

| ~27 | -C(O)CH₃ | The methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale Behind the Experiment

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For this compound, key absorptions will confirm the presence of the N-H group, the carbonyl (C=O) group, and the aromatic system.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

A background spectrum of the empty ATR crystal should be collected.

-

-

Data Acquisition:

-

Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Caption: Workflow for acquiring an ATR-IR spectrum.

Predicted IR Spectral Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-3100 | Medium, Broad | N-H Stretch | Indazole N-H |

| ~3100 | Medium | C-H Stretch | Aromatic C-H |

| ~1670 | Strong | C=O Stretch | Ketone |

| 1620-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1360 | Medium | C-H Bend | Methyl |

| ~1280 | Strong | C-N Stretch | Indazole Ring |

| 900-650 | Strong | C-H Bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Expertise & Experience: The Rationale Behind the Experiment

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the molecular formula and gaining further structural insights. For this compound, we expect to see the molecular ion peak and characteristic fragment ions resulting from the loss of the acetyl group or other cleavages.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible mass spectrum.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular weight of C₉H₈N₂O is 160.17 g/mol . Therefore, the molecular ion peak is expected at m/z = 160.

-

Major Fragment Ions:

-

m/z = 145: Loss of a methyl radical (•CH₃) from the molecular ion.

-

m/z = 117: Loss of an acetyl radical (•COCH₃) from the molecular ion, which is often a very stable fragment.

-

Summary of Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons between 7.6-8.4 ppm, a broad N-H proton around 13.3 ppm, and a methyl singlet at ~2.6 ppm. |

| ¹³C NMR | Carbonyl carbon at ~196 ppm, aromatic carbons between 110-140 ppm, and a methyl carbon at ~27 ppm. |

| IR | Strong C=O stretch at ~1670 cm⁻¹, broad N-H stretch around 3300-3100 cm⁻¹, and aromatic C=C stretches at 1620-1450 cm⁻¹. |

| MS (EI) | Molecular ion peak at m/z = 160, and significant fragments at m/z = 145 and 117. |

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of this compound. While based on predicted data and analysis of related compounds, the provided protocols and interpretations offer a robust starting point for researchers. The experimental workflows are designed to be self-validating, ensuring that acquired data can be confidently interpreted to confirm the structure and purity of the target molecule. As experimental data becomes publicly available, this guide can be further refined.

1-(1H-Indazol-5-yl)ethanone NMR and mass spectrometry data

An In-depth Technical Guide to the Mass Spectrometry and NMR Spectroscopy of 1-(1H-Indazol-5-yl)ethanone

Abstract

This compound is a pivotal heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel therapeutic agents necessitates a comprehensive understanding of its structural and electronic properties. This guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for this compound. By elucidating its characteristic fragmentation patterns and spectral signatures, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its unambiguous identification and characterization in complex research settings.

Mass Spectrometry Analysis: Unveiling the Molecular Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₈N₂O), electron impact (EI) ionization provides distinct, reproducible fragmentation that is characteristic of its keto-aromatic structure.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or gas chromatography (GC-MS) inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The energetically unstable molecular ion undergoes fragmentation into smaller, characteristic charged ions and neutral radicals.[2]

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Molecular Ion and Fragmentation Pathway

The mass spectrum of this compound is characterized by a prominent molecular ion peak and key fragment ions resulting from predictable cleavage events.

-

Molecular Ion (M⁺•): The molecular ion peak is observed at an m/z of 160, corresponding to the molecular weight of the compound (C₉H₈N₂O). The presence of two nitrogen atoms means this peak adheres to the nitrogen rule (an even molecular weight).

-

Primary Fragmentation: The principal fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[3][4]

-

Loss of a Methyl Radical ([M-15]⁺): The most favorable α-cleavage event is the loss of a methyl radical (•CH₃), resulting in a highly stable acylium ion at m/z 145 . This is often the base peak in the spectrum due to the resonance stabilization of the resulting cation across the indazole ring system.

-

Loss of an Acetyl Radical ([M-43]⁺): A less common cleavage involves the loss of the entire acetyl group (•COCH₃) to produce an indazolyl cation at m/z 117 .

-

The fragmentation process is visualized in the diagram below.

Caption: Key EI-MS fragmentation pathways for this compound.

Summary of Mass Spectrometry Data

The expected primary ions in the EI mass spectrum are summarized in the table below.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Mechanism | Relative Intensity |

| 160 | Molecular Ion [M]⁺• | [C₉H₈N₂O]⁺• | - | Moderate to High |

| 145 | [M - CH₃]⁺ | [C₈H₅N₂O]⁺ | α-cleavage: Loss of methyl radical | High (Often Base Peak) |

| 117 | [M - COCH₃]⁺ | [C₇H₅N₂]⁺ | α-cleavage: Loss of acetyl radical | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound provide a complete picture of its proton and carbon framework. NMR is particularly crucial for distinguishing between N-1 and N-2 substituted indazole isomers, although in this case, substitution is on the carbocyclic ring.[5][6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard proton experiment is run to determine the chemical shifts, multiplicities, coupling constants, and integrations of all protons.

-

¹³C NMR: A proton-decoupled carbon experiment (e.g., Broadband Decoupled) is performed to identify the chemical shifts of all unique carbon atoms.

-

2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) can be performed.[7]

The molecular structure with IUPAC numbering is shown below for reference.

Caption: Structure and numbering of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum reveals five distinct signals corresponding to the indazole ring, the N-H proton, and the acetyl group. The analysis is best performed in DMSO-d₆, which allows for clear observation of the exchangeable N-H proton.

| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration | Rationale |

| H1 (N-H) | broad singlet | ~13.3 | - | 1H | Acidic proton on nitrogen, exchangeable with D₂O. |

| H4 | singlet (s) or narrow doublet (d) | ~8.4 | J ≈ 0.8 Hz (meta) | 1H | Ortho to the electron-withdrawing acetyl group, highly deshielded. |

| H3 | singlet (s) | ~8.2 | - | 1H | Proton on the pyrazole ring, adjacent to two N atoms. |

| H6 | doublet of doublets (dd) | ~7.9 | J ≈ 8.8, 1.5 Hz | 1H | Ortho to H7 and meta to H4. |

| H7 | doublet (d) | ~7.7 | J ≈ 8.8 Hz | 1H | Ortho to H6. |

| H8 (CH₃) | singlet (s) | ~2.6 | - | 3H | Protons of the acetyl methyl group. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to the seven carbons of the indazole ring system and the two carbons of the acetyl substituent.

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |

| C9 (C=O) | ~197.0 | Carbonyl carbon, highly deshielded. |

| C7a | ~140.5 | Bridgehead carbon adjacent to N1. |

| C3 | ~135.0 | Carbon in the pyrazole ring between N1 and N2. |

| C5 | ~132.0 | Quaternary carbon attached to the electron-withdrawing acetyl group. |

| C3a | ~127.0 | Bridgehead carbon adjacent to C4. |

| C6 | ~124.5 | Aromatic CH carbon. |

| C4 | ~121.0 | Aromatic CH carbon ortho to the acetyl group. |

| C7 | ~111.0 | Aromatic CH carbon. |

| C8 (CH₃) | ~27.0 | Aliphatic carbon of the acetyl methyl group. |

Conclusion

The analytical data presented in this guide provide a robust and definitive spectroscopic profile for this compound. The mass spectrum is characterized by a molecular ion at m/z 160 and a primary fragment at m/z 145, resulting from the loss of a methyl radical via α-cleavage. The ¹H and ¹³C NMR spectra display a set of unique, well-resolved signals that are fully consistent with the assigned structure. This comprehensive dataset serves as an authoritative reference for researchers, enabling confident identification, quality control, and further investigation of this important chemical entity in academic and industrial laboratories.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery and Development

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features and synthetic accessibility have propelled the development of a multitude of biologically active compounds across diverse therapeutic areas.[2][3] This technical guide provides a comprehensive exploration of the multifaceted biological activities of indazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate their therapeutic potential. We will traverse the landscape of their anticancer, anti-inflammatory, and antimicrobial properties, supported by in-depth protocols and quantitative data to empower researchers in their quest for novel therapeutics.

The Indazole Core: A Foundation for Diverse Biological Interactions

The unique physicochemical properties of the indazole ring system, including its rigidity and ability to participate in hydrogen bonding, make it an ideal anchor for designing molecules that can interact with a wide array of biological targets with high affinity and selectivity.[1] The two tautomeric forms, 1H-indazole and 2H-indazole, further expand the structural diversity that can be explored in drug design.[2] This versatility has led to the successful development of several FDA-approved drugs and numerous candidates in clinical trials, solidifying the importance of the indazole scaffold in modern pharmacology.[3][4]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indazole derivatives have demonstrated remarkable efficacy as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5][6] Several clinically successful drugs underscore the significance of this scaffold in oncology.

Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1]

-

Tyrosine Kinase Inhibitors (TKIs): Many indazole-based drugs function as potent TKIs.[7]

-

Pazopanib: This multi-targeted TKI inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGRFs), and c-Kit, thereby impeding tumor growth and angiogenesis.[8][9][10] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[9]

-

Axitinib: A potent and selective inhibitor of VEGFRs 1, 2, and 3, Axitinib effectively blocks angiogenesis.[11][12][13][14] It is utilized in the treatment of advanced renal cell carcinoma.[12][13]

-

-

Poly(ADP-ribose) Polymerase (PARP) Inhibitors:

-

Niraparib: This compound is a selective inhibitor of PARP-1 and PARP-2, enzymes crucial for DNA repair.[15][16] By inhibiting PARP, Niraparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations.[16] It is approved for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[15][16]

-

Beyond kinase inhibition, some indazole derivatives induce apoptosis through mechanisms such as the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][17]

Structure-Activity Relationship (SAR)

The anticancer activity of indazole derivatives is intricately linked to their substitution patterns. For instance, the nature and position of substituents on the indazole ring and appended moieties can significantly influence their potency and selectivity against different cancer cell lines.[10][18] Systematic modifications and the study of SAR are crucial for the rational design of more effective anticancer agents.[13][14]

Quantitative Analysis of Antiproliferative Activity

The antiproliferative effects of indazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pazopanib | Various | Varies | [7] |

| Axitinib | Various | Varies | [7] |

| Niraparib | Various | Varies | [3] |

| Compound 2f | 4T1 (Breast) | 0.23 | [5] |

| Compound 2f | HepG2 (Liver) | 0.80 | [5] |

| Compound 2f | MCF-7 (Breast) | 0.34 | [5] |

| Compound 6o | K562 (Leukemia) | 5.15 | [10] |

Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[19]

Step-by-Step Protocol: [19][20]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Add serial dilutions of the indazole derivatives to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[21][22]

Workflow for MTT Assay

Caption: General workflow for the in vitro MTT assay.

This technique is used to detect and quantify proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).[4][17]

Step-by-Step Protocol: [4][16][17][23]

-

Cell Lysis: Treat cells with the indazole derivative, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target apoptotic protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Apoptotic Pathway and Western Blot Targets

Caption: Simplified apoptotic pathways targeted by indazole derivatives.

This model is crucial for evaluating the antitumor efficacy of compounds in a living organism.[11][24]

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.[7][11][15]

Step-by-Step Protocol: [9][15]

-

Cell Preparation: Culture human cancer cells and resuspend them in a suitable medium, often mixed with Matrigel.

-

Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-